7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as FeCl3 or dicationic molten salts to facilitate the cyclization process .
Chemical Reactions Analysis
7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles under suitable conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds to 7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties . For example:
7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has shown potential as an EGFR inhibitor.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been studied for their anti-proliferative activity and potential as EGFR-TK inhibitors.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17ClN6 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
10-(2-chlorophenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H17ClN6/c19-14-8-4-5-9-15(14)25-17-13(10-21-25)18-23-22-16(24(18)11-20-17)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2 |
InChI Key |
NGFCTKFJFHYKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5Cl |
Origin of Product |
United States |
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